molecular formula C5H8BrN3 B6588708 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1557662-14-2

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B6588708
CAS No.: 1557662-14-2
M. Wt: 190.04 g/mol
InChI Key: WWRXJDMMDFDOQC-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine and methyl groups play crucial roles in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to the presence of both the bromine and methanamine groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

1557662-14-2

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

(5-bromo-2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C5H8BrN3/c1-9-4(3-7)2-5(6)8-9/h2H,3,7H2,1H3

InChI Key

WWRXJDMMDFDOQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)CN

Purity

95

Origin of Product

United States

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